molecular formula C13H21ClN2O B8283105 1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride

1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride

Cat. No.: B8283105
M. Wt: 256.77 g/mol
InChI Key: NKEIAEUGWHDCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride typically involves the reaction of 2-(methylethoxy)aniline with piperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles; reactions may require catalysts and specific solvents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(methylethoxy)phenyl]piperazine N-oxide, while reduction may produce N-[2-(methylethoxy)phenyl]piperazine.

Scientific Research Applications

1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(2-Pyridyl)piperazine

Uniqueness

1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H21ClN2O

Molecular Weight

256.77 g/mol

IUPAC Name

1-(2-propan-2-yloxyphenyl)piperazine;hydrochloride

InChI

InChI=1S/C13H20N2O.ClH/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H

InChI Key

NKEIAEUGWHDCPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCNCC2.Cl

Origin of Product

United States

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